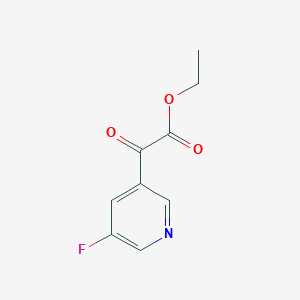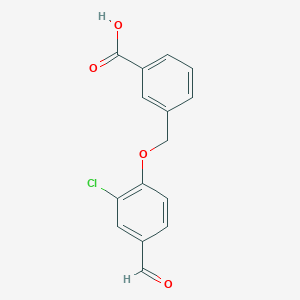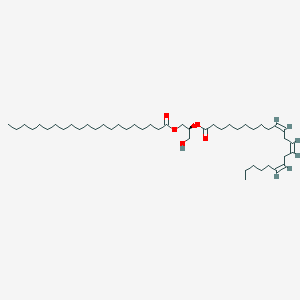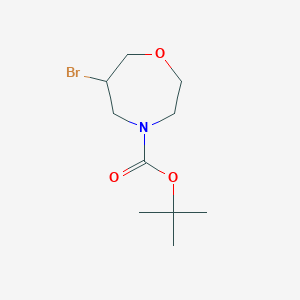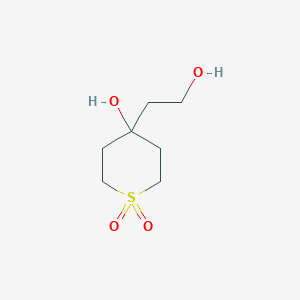
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C7H14O3S It is a derivative of tetrahydrothiopyran, featuring both hydroxyl and sulfone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the reaction of tetrahydrothiopyran with hydrogen peroxide in the presence of a catalyst to introduce the sulfone group. The hydroxyl groups are then introduced through subsequent reactions with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure efficient production while minimizing by-products .
化学反応の分析
Types of Reactions
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides .
科学的研究の応用
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The hydroxyl and sulfone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
Tetrahydrothiopyran 1,1-dioxide: Lacks the hydroxyl groups but shares the sulfone functionality.
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-pyran: Similar structure but with an oxygen atom instead of sulfur.
特性
分子式 |
C7H14O4S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O4S/c8-4-1-7(9)2-5-12(10,11)6-3-7/h8-9H,1-6H2 |
InChIキー |
UMHHRBRHWFLQNQ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


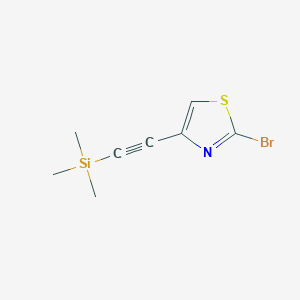

![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)

![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
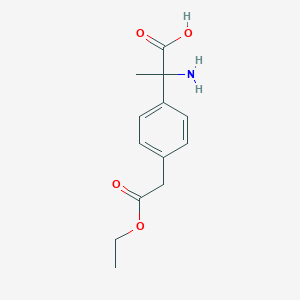
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
